molecular formula C19H16Br3P B3053842 Phosphonium, (dibromomethyl)triphenyl-, bromide CAS No. 56506-90-2

Phosphonium, (dibromomethyl)triphenyl-, bromide

Cat. No.: B3053842
CAS No.: 56506-90-2
M. Wt: 515 g/mol
InChI Key: VZZZWTJRBHETPC-UHFFFAOYSA-M
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Description

Phosphonium, (dibromomethyl)triphenyl-, bromide is an organophosphorus compound with the molecular formula C19H16Br3P. It is a bromide salt of a phosphonium cation, characterized by the presence of a dibromomethyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, (dibromomethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with dibromomethane. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:

Ph3P+CH2Br2Ph3PCH2Br2\text{Ph}_3\text{P} + \text{CH}_2\text{Br}_2 \rightarrow \text{Ph}_3\text{PCH}_2\text{Br}_2 Ph3​P+CH2​Br2​→Ph3​PCH2​Br2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (dibromomethyl)triphenyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Phosphine oxides or other higher oxidation state compounds.

    Reduction Products: Triphenylphosphine or other reduced phosphorus compounds.

Scientific Research Applications

Phosphonium, (dibromomethyl)triphenyl-, bromide has several applications in scientific research:

    Organic Synthesis: Used in the Wittig reaction to form alkenes from aldehydes and ketones.

    Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Material Science: Used in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, including polymerization and oxidation reactions.

Mechanism of Action

The mechanism of action of phosphonium, (dibromomethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide, leading to the formation of a new carbon-carbon double bond.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of a dibromomethyl group.

    Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a dibromomethyl group.

    Triphenylphosphine dibromide: Contains two bromine atoms directly bonded to the phosphorus atom.

Uniqueness

Phosphonium, (dibromomethyl)triphenyl-, bromide is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.

Properties

IUPAC Name

dibromomethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZZWTJRBHETPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Br)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447060
Record name AGN-PC-0NC8R6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56506-90-2
Record name NSC74743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NC8R6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonium, (dibromomethyl)triphenyl-, bromide
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Phosphonium, (dibromomethyl)triphenyl-, bromide
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Reactant of Route 6
Phosphonium, (dibromomethyl)triphenyl-, bromide

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